N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Overview
Description
N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a unique combination of a piperidine ring, an oxadiazole ring, and a pyrazine ring, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be constructed by the condensation of diamines with diketones or their equivalents.
Coupling of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophilic precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The unique electronic properties of the compound make it a candidate for use in organic semiconductors and other electronic devices.
Biological Research: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction and cellular responses.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can be compared with other similar compounds, such as:
N-(4-methylphenyl)-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine: This compound has a similar oxadiazole-pyrazine core but differs in the substituents, leading to different chemical properties and biological activities.
6-(1-Piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine: This compound shares the piperidine and oxadiazole-pyrazine structure but lacks the methoxyphenyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-23-12-7-5-11(6-8-12)17-15-16(22-9-3-2-4-10-22)19-14-13(18-15)20-24-21-14/h5-8H,2-4,9-10H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVXOFQEMRQIGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325800 | |
Record name | N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331647-86-0 | |
Record name | N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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